2-methyl-N'-[(E)-(2-methylphenyl)methylidene]furan-3-carbohydrazide
CAS No.:
Cat. No.: VC8979122
Molecular Formula: C14H14N2O2
Molecular Weight: 242.27 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C14H14N2O2 |
|---|---|
| Molecular Weight | 242.27 g/mol |
| IUPAC Name | 2-methyl-N-[(E)-(2-methylphenyl)methylideneamino]furan-3-carboxamide |
| Standard InChI | InChI=1S/C14H14N2O2/c1-10-5-3-4-6-12(10)9-15-16-14(17)13-7-8-18-11(13)2/h3-9H,1-2H3,(H,16,17)/b15-9+ |
| Standard InChI Key | IVYXKFCDEYCVSD-OQLLNIDSSA-N |
| Isomeric SMILES | CC1=CC=CC=C1/C=N/NC(=O)C2=C(OC=C2)C |
| SMILES | CC1=CC=CC=C1C=NNC(=O)C2=C(OC=C2)C |
| Canonical SMILES | CC1=CC=CC=C1C=NNC(=O)C2=C(OC=C2)C |
Introduction
Synthesis and Reaction Mechanisms
The synthesis of 2-methyl-N'-[(E)-(2-methylphenyl)methylidene]furan-3-carbohydrazide likely follows a condensation pathway analogous to related carbohydrazides. As demonstrated in the synthesis of N'-[(E)-(4-tert-butylphenyl)methylidene]-2-methylfuran-3-carbohydrazide, the general approach involves reacting a furan-3-carbohydrazide precursor with an aromatic aldehyde.
Hypothetical Synthesis Route:
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Preparation of 2-Methylfuran-3-Carbohydrazide:
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Condensation with 2-Methylbenzaldehyde:
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Purification:
Reaction Equation:
This method mirrors protocols used for synthesizing N’-benzylidene-7-methyl-2-propyl-1H-benzo[d]imidazole-5-carbohydrazides, where aldehydes condense with carbohydrazides to form hydrazones .
Physicochemical Properties
While experimental data specific to this compound is sparse, inferences can be drawn from its molecular framework:
The methyl groups on both the furan and phenyl rings enhance hydrophobicity, potentially improving membrane permeability in biological systems.
| Compound Class | Activity (IC₅₀/EC₅₀) | Mechanism of Action |
|---|---|---|
| Furan-carbohydrazides | 10–50 μM (MCF-7) | DNA intercalation |
| Benzimidazole derivatives | 5–20 μM (DPPH assay) | Free radical scavenging |
Research Gaps and Future Directions
Current literature lacks explicit data on 2-methyl-N'-[(E)-(2-methylphenyl)methylidene]furan-3-carbohydrazide, highlighting the need for:
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Experimental Validation: Synthesis optimization and spectroscopic characterization (¹H/¹³C NMR, HRMS).
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Biological Screening: In vitro assays against microbial strains and cancer cell lines.
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Computational Studies: Molecular docking to predict target affinity (e.g., COX-2, DNA topoisomerase).
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